N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide
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Overview
Description
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound that features a piperidine ring substituted with a mesitylsulfonyl group and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, typically using mesitylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Oxalamide Moiety: The oxalamide group is attached through a coupling reaction, often using oxalyl chloride and an amine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. The mesitylsulfonyl group may interact with enzymes or receptors, altering their activity. The piperidine ring and oxalamide moiety can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide
- N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide
Uniqueness
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its p-tolyl and m-tolyl counterparts.
Properties
IUPAC Name |
N'-(2-methylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-17-15-19(3)23(20(4)16-17)33(31,32)28-14-8-7-10-21(28)12-13-26-24(29)25(30)27-22-11-6-5-9-18(22)2/h5-6,9,11,15-16,21H,7-8,10,12-14H2,1-4H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLAKKDOSHDYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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